molecular formula C16H28N2 B11969520 Dicyclooctylidenehydrazine CAS No. 53867-57-5

Dicyclooctylidenehydrazine

Cat. No.: B11969520
CAS No.: 53867-57-5
M. Wt: 248.41 g/mol
InChI Key: XYQOTWSILKAIOI-UHFFFAOYSA-N
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Description

Dicyclooctylidenehydrazine is an organic compound characterized by its unique structure, which includes two cyclooctylidene groups attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclooctylidenehydrazine typically involves the condensation of cyclooctanone with hydrazine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Dicyclooctylidenehydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert this compound into hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclooctylidene oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Dicyclooctylidenehydrazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dicyclooctylidenehydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound may also interact with DNA, causing strand breaks or other modifications.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylidenehydrazine: Similar in structure but with cyclohexyl groups instead of cyclooctyl groups.

    Dicyclohexylidenehydrazine: Contains two cyclohexylidene groups, making it structurally similar but with different steric and electronic properties.

Uniqueness

Dicyclooctylidenehydrazine is unique due to its larger cyclooctyl groups, which impart different steric and electronic characteristics compared to smaller cycloalkyl derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

53867-57-5

Molecular Formula

C16H28N2

Molecular Weight

248.41 g/mol

IUPAC Name

N-(cyclooctylideneamino)cyclooctanimine

InChI

InChI=1S/C16H28N2/c1-3-7-11-15(12-8-4-1)17-18-16-13-9-5-2-6-10-14-16/h1-14H2

InChI Key

XYQOTWSILKAIOI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NN=C2CCCCCCC2)CCC1

Origin of Product

United States

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